molecular formula C21H16ClN3OS B2549519 4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole CAS No. 1428366-64-6

4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole

Cat. No.: B2549519
CAS No.: 1428366-64-6
M. Wt: 393.89
InChI Key: FKEKIFBYCCSQFF-UHFFFAOYSA-N
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Description

4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridazine ring, a phenyl group, and an oxazole ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with thiourea to form 6-(2-chlorophenyl)pyridazin-3-thiol. The final step involves the cyclization of this intermediate with 2-bromo-5-methylphenyl oxazole under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyridazine derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division or signal transduction . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole is unique due to its combination of a pyridazine ring with an oxazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-5-methyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c1-14-19(23-21(26-14)15-7-3-2-4-8-15)13-27-20-12-11-18(24-25-20)16-9-5-6-10-17(16)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEKIFBYCCSQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NN=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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